molecular formula C12H9FN2O3 B8793214 9-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid

9-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid

Cat. No. B8793214
M. Wt: 248.21 g/mol
InChI Key: CREHNJYKPAODBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H9FN2O3 and its molecular weight is 248.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

9-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid

Molecular Formula

C12H9FN2O3

Molecular Weight

248.21 g/mol

IUPAC Name

9-fluoro-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxylic acid

InChI

InChI=1S/C12H9FN2O3/c13-7-1-2-8-10(5-7)18-4-3-15-6-9(12(16)17)14-11(8)15/h1-2,5-6H,3-4H2,(H,16,17)

InChI Key

CREHNJYKPAODBZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2)F)C3=NC(=CN31)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round bottom flask containing 9-fluoro-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazapine (0.794 g, 2.40 mmol) was purged thoroughly with nitrogen. Palladium (II) acetate (27 mg, 0.12 mmol) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (139 mg, 0.24 mmol) was added sequentially with more purging. Methanol (10 mL, 200 mmol) and triethylamine (30 mL, 200 mmol) purged with nitrogen were added and the reaction mixture was purged with Carbon monoxide for 5 minutes. Two Carbon monoxide balloons were attached and the reaction mixture was heated at 50° C. for 4.5 hours. Complete formation of the methyl ester was confirmed by LCMS. Purged reaction with nitrogen and concentrated in vacuo. Purified the ester by flash chromatography on the ISCO 0 to 50% ethyl acetate in heptane and concentrated in vacuo. The ester was dissolved in tetrahydrofuran and (20 mL, 200 mmol) and 1 M Lithium hydroxide was added (7.22 mL) and the reaction was stirred for three days. Complete hydrolysis by LCMS. Adjusted to pH ˜5 with 1 M HCl and extracted off the product with dichloromethane and 5% methanol to give 9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylic acid (0.386 g, 64.6% yield)
Quantity
0.794 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
139 mg
Type
reactant
Reaction Step Four
Quantity
27 mg
Type
catalyst
Reaction Step Four

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